

Characterization of 1-Bromo-2-fluoro-2-methylpropane: A Comparative NMR Analysis

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Compound of Interest

Compound Name: *1-Bromo-2-fluoro-2-methylpropane*

Cat. No.: *B125078*

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For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. This guide provides a comparative analysis of **1-bromo-2-fluoro-2-methylpropane using ^1H and ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental spectra for **1-bromo-2-fluoro-2-methylpropane**, this guide presents predicted data based on established NMR principles and compares it with experimental data from structurally similar compounds.

Predicted and Comparative NMR Data

The structural features of **1-bromo-2-fluoro-2-methylpropane**—a quaternary carbon bonded to a fluorine atom, two methyl groups, and a bromomethyl group—give rise to a unique NMR fingerprint. The following tables summarize the predicted ^1H and ^{19}F NMR spectral data for this compound, alongside experimental data for analogous molecules to provide a comprehensive comparative framework.

Table 1: ^1H NMR Data Comparison

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1-Bromo-2-fluoro-2-methylpropane (Predicted)	~1.4 - 1.6	Doublet	~20 (^2JHF)	-CH ₃
	~3.6 - 3.8	Doublet	~18 (^2JHF)	-CH ₂ Br
1-Bromo-2-methylpropane	1.03	Doublet	6.8	-CH ₃
	1.95	Multiplet	-	-CH
	3.32	Doublet	6.4	-CH ₂ Br
2-Bromo-2-methylpropane	1.71	Singlet	-	-CH ₃
1-Chloro-2-methylpropane	1.02	Doublet	6.7	-CH ₃
	2.03	Multiplet	-	-CH
	3.39	Doublet	6.4	-CH ₂ Cl

Table 2: ^{19}F NMR Data Comparison

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Bromo-2-fluoro-2-methylpropane (Predicted)	-130 to -150	Septet	~18-20 (^2JHF)
2-Bromo-2-fluoropropane	Not readily available	-	-
1-Bromo-2-fluoropropane	Not readily available	-	-

Note: Predicted values are estimations based on the analysis of related structures and known substituent effects in NMR spectroscopy. The actual experimental values may vary.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for structural elucidation. The following is a detailed protocol for obtaining ^1H and ^{19}F NMR spectra of halogenated organic compounds like **1-bromo-2-fluoro-2-methylpropane**.

1. Sample Preparation

- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.
- Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ^1H NMR ($\delta = 0.00$ ppm), for accurate chemical shift calibration. For ^{19}F NMR, an external standard like trifluoroacetic acid (TFA) or an internal standard like hexafluorobenzene can be used.
- Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ^1H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K (25 °C).

For ^{19}F NMR:

- Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments).
- Spectral Width: A wider spectral width is often necessary, for example, -250 to 50 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, as ^{19}F sensitivity can be lower than ^1H .
- Temperature: 298 K (25 °C).

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals to determine the relative ratios of different nuclei.

Structural Elucidation and Spin-Spin Coupling

The connectivity and spatial arrangement of atoms in **1-bromo-2-fluoro-2-methylpropane** can be deduced from the spin-spin coupling patterns observed in its NMR spectra. The following diagram illustrates the key coupling interactions.

Caption: Spin-spin coupling in **1-bromo-2-fluoro-2-methylpropane**.

This guide provides a foundational understanding of the NMR characteristics of **1-bromo-2-fluoro-2-methylpropane**. For definitive structural confirmation, acquiring experimental NMR data is always recommended. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and interpretation of their own experiments.

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